4-[(2-Bromo-4-fluorophenyl)methyl]oxane-4-carboxylic acid
Description
Properties
IUPAC Name |
4-[(2-bromo-4-fluorophenyl)methyl]oxane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrFO3/c14-11-7-10(15)2-1-9(11)8-13(12(16)17)3-5-18-6-4-13/h1-2,7H,3-6,8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKOQBBJCULTSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=C(C=C(C=C2)F)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Fluoroaniline Derivatives
- The key intermediate, 2-bromo-4-fluoroacetanilide, is prepared by selective bromination of 4-fluoroaniline followed by acetylation.
- To minimize formation of dibromo byproducts (e.g., 2,6-dibromo-4-fluoroacetanilide), the process employs acetylation first to protect the amino group, followed by bromination under controlled conditions.
- Bromination is performed using hydrobromic acid in the presence of an oxidizing agent such as hydrogen peroxide, sodium hypochlorite, sodium hypobromite, or peracetic acid.
- Reaction conditions are carefully controlled with molar ratios of 4-fluoroaniline:hydrobromic acid:oxidizing agent at approximately 1:(1.0–2.0):(1.0–3.5), and temperature maintained between 30–60°C.
- This method significantly improves yield by reducing unwanted dibromo side products to less than 0.1%, increasing the yield of the monobromo product by 5–10% compared to traditional bromination with bromine gas.
Acetylation
- Acetylation is achieved using acetic anhydride or acetyl chloride, either in solvent-free conditions or with solvents such as methylene chloride, ethylene dichloride, chloroform, toluene, or chlorobenzene.
- The molar ratio of para-fluoroaniline to acetylation reagent is maintained between 1:1.0 and 1:1.5, with reaction temperatures ranging from 80 to 120°C.
- After acetylation, byproducts such as acetic acid or hydrogen chloride are removed by distillation or gas purging to facilitate downstream processing.
Formation of the Oxane Ring and Coupling
Nucleophilic Substitution and Condensation
- The halogenated aromatic ketone intermediate, such as 2-bromo-1-(4-fluorophenyl)-2-phenylethanone, is prepared by halogenation of the corresponding phenyl ethanone.
- Halogenation is carried out using bromine or chlorine gas in an inert solvent like methylene chloride at 20–50°C, preferably 25–30°C.
- The halogenated ketone undergoes nucleophilic substitution with a suitable oxane precursor, such as 4-methyl-3-oxo-N-phenyl pentanamide, in the presence of a base and solvent (e.g., acetone or methylene chloride).
- The reaction temperature is carefully controlled between 18 and 30°C during addition and subsequent stirring for several hours to ensure complete reaction and high purity of the product.
- Post-reaction, the mixture is subjected to aqueous workup involving washes with sodium bicarbonate, sodium chloride solutions, and drying over sodium sulfate, followed by solvent removal under vacuum to isolate the intermediate.
Conversion to 4-[(2-Bromo-4-fluorophenyl)methyl]oxane-4-carboxylic acid
- The oxane ring is introduced via condensation reactions that form the tetrahydropyran ring system functionalized with a carboxylic acid group at the 4-position.
- The coupling of the halogenated aromatic moiety to the oxane ring is achieved through substitution of the halogen atom (bromine) by nucleophilic attack from the oxane precursor or its derivatives.
- Purification is typically performed by crystallization or chromatography to obtain the target acid with high purity.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Notes |
|---|---|---|---|---|
| Acetylation of 4-fluoroaniline | Acetic anhydride or acetyl chloride | 80–120 | Optional: chlorobenzene, toluene, etc. | Protects amino group, facilitates selective bromination |
| Bromination | Hydrobromic acid + oxidizing agent (H2O2 preferred) | 30–60 | Methylene chloride or similar | Minimizes dibromo byproducts, improves monobromo yield |
| Halogenation of phenyl ethanone | Bromine or chlorine gas + HBr in acetic acid | 20–50 (prefer 25–30) | Methylene chloride | Produces 2-bromo-1-(4-fluorophenyl)-2-phenylethanone |
| Nucleophilic substitution | Halogenated ketone + oxane precursor + base | 18–30 | Acetone, methylene chloride | Controlled addition and stirring for high purity |
| Workup and purification | Washing with NaHCO3, NaCl, drying, crystallization | Ambient | Water, organic solvents | Removes impurities, isolates pure product |
Research Findings and Advantages
- The use of hydrobromic acid with an oxidizing agent in bromination is a key innovation that reduces side reactions and improves yield significantly.
- Controlling reaction temperatures and solvent choice is critical for selectivity and purity.
- Sequential acetylation followed by bromination is preferred over direct bromination of fluoroaniline to avoid polybrominated impurities.
- The described nucleophilic substitution reactions allow efficient coupling of the aromatic bromide with the oxane ring system, enabling the synthesis of the target carboxylic acid derivative with good yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Bromo-4-fluorophenyl)methyl]oxane-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms in the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-[(2-Bromo-4-fluorophenyl)methyl]oxane-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(2-Bromo-4-fluorophenyl)methyl]oxane-4-carboxylic acid involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. The oxane ring and carboxylic acid group can also play a role in the compound’s overall activity by influencing its solubility and stability.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Bromine (atomic radius: 1.85 Å) and chlorine (1.75 Å) differ in polarizability, influencing intermolecular interactions. Bromo-substituted compounds (e.g., ) may exhibit stronger halogen bonding than chloro analogs .
- Polarity : The difluoromethyl group in reduces aromaticity, leading to lower logP values compared to halogenated phenylmethyl derivatives.
Physicochemical Properties
Implications : The target compound’s high lipophilicity may enhance membrane permeability but reduce aqueous solubility, necessitating formulation optimization for drug delivery.
Biological Activity
Overview
4-[(2-Bromo-4-fluorophenyl)methyl]oxane-4-carboxylic acid is an organic compound characterized by the molecular formula . It features a bromine and fluorine-substituted phenyl group linked to an oxane ring and a carboxylic acid functional group. The unique structure of this compound makes it a subject of interest in various biological and chemical research applications.
The compound's structural features include:
- Bromine and Fluorine Atoms : These halogens can influence the compound's reactivity and biological interactions.
- Oxane Ring : Provides stability and can affect the compound's solubility.
- Carboxylic Acid Group : Essential for biological activity, particularly in enzyme interactions.
The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms may enhance binding affinity, while the oxane ring contributes to the overall stability and solubility of the compound in biological systems.
In Vitro Studies
Recent studies have evaluated the biological activity of similar compounds to draw parallels with this compound. For instance, a study on related quinazoline derivatives demonstrated significant anticancer properties through kinase inhibition and apoptosis induction in cancer cell lines .
Case Study: Kinase Inhibition
A comparative analysis of kinase inhibition was conducted using various derivatives. The results indicated that compounds with similar structural motifs, including carboxylic acid groups, showed promising inhibitory effects on multiple kinases. The following table summarizes the kinase activity of a related compound:
| Kinase | Compound Activity (%) |
|---|---|
| ABL-1 | 106.77 |
| AKT-1 | 104.50 |
| Aurora A | 48.22 |
| CDK-2/cyclin A | 83.72 |
| mTOR/FRAP-1 | 105.00 |
This data suggests that the carboxylic acid functionality is crucial for effective binding and inhibition, highlighting a potential pathway for further research on this compound.
Research Applications
The compound has several applications in scientific research:
- Chemical Synthesis : Used as a building block for synthesizing more complex organic molecules.
- Biochemical Assays : Acts as a probe for studying enzyme interactions.
- Pharmaceutical Development : Potential lead compound for developing new therapeutic agents targeting specific kinases involved in cancer progression.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(2-Bromo-4-fluorophenyl)methyl]oxane-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura), leveraging the bromine atom's reactivity . Key factors include:
- Catalyst selection : Palladium catalysts for cross-coupling.
- Solvent systems : Polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Temperature control : Moderate heating (60–80°C) to minimize side reactions.
- Purification : Column chromatography with gradients of ethyl acetate/hexane.
- Data Contradiction : Yields vary (30–70%) depending on steric hindrance from the oxane ring and fluorophenyl group .
Q. How can structural elucidation be performed to confirm the compound’s regiochemistry?
- Analytical Workflow :
NMR : -NMR to confirm fluorine position; -NMR coupling constants to assess oxane ring conformation .
Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula. Collision cross-section (CCS) data (e.g., predicted CCS = 150.1 Ų for [M+H]+) aids in distinguishing isomers .
X-ray Crystallography : Resolves spatial arrangement of the bromo-fluorophenyl substituent .
Q. What preliminary assays are recommended to screen its biological activity?
- Methodology :
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates.
- Cellular Uptake : Radiolabeled analogs (e.g., ) for PET imaging studies .
- Toxicity Profiling : MTT assays in HEK293 or HepG2 cells to assess IC values .
Advanced Research Questions
Q. How do electronic effects of bromine/fluorine substituents influence its reactivity in medicinal chemistry applications?
- Mechanistic Analysis :
- Electrophilic Aromatic Substitution : Fluorine directs electrophiles to the para position, while bromine enhances leaving-group potential in SNAr reactions .
- Table : Substituent Effects on Reactivity
| Substituent | Electronic Effect | Reactivity Impact |
|---|---|---|
| -F | Strong -I, +M | Stabilizes intermediates |
| -Br | Moderate -I | Facilitates nucleophilic displacement |
- Contradiction : Fluorine’s steric effects may counteract its electronic directing in crowded scaffolds .
Q. How can contradictory bioactivity data (e.g., varying IC values across studies) be resolved?
- Troubleshooting Framework :
Purity Assessment : Quantify impurities via HPLC-MS; >95% purity required for reliable data .
Assay Conditions : Standardize buffer pH (7.4 vs. 6.5) and temperature (25°C vs. 37°C) .
Target Validation : Use CRISPR knockouts to confirm on-target effects vs. off-target interactions .
Q. What computational strategies predict its metabolic stability and drug-likeness?
- In Silico Workflow :
- ADMET Prediction : Tools like SwissADME to estimate logP (predicted ~2.5), PSA (~50 Ų), and CYP450 metabolism .
- Docking Studies : Molecular dynamics simulations with homology-modeled targets (e.g., COX-2) to assess binding affinity .
Q. How can by-products from its synthesis be characterized and minimized?
- Case Study :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
